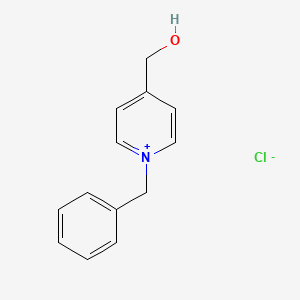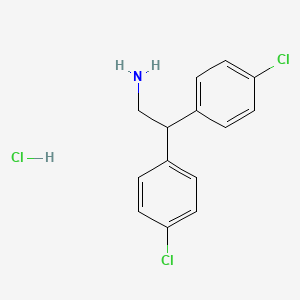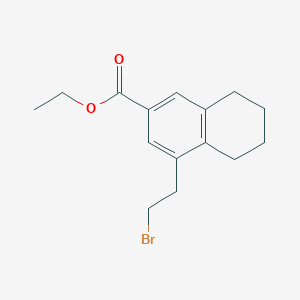![molecular formula C7H11NO B3252908 (1S,6R)-7-azabicyclo[4.2.0]octan-8-one CAS No. 22031-53-4](/img/structure/B3252908.png)
(1S,6R)-7-azabicyclo[4.2.0]octan-8-one
Overview
Description
“(1S,6R)-7-azabicyclo[4.2.0]octan-8-one” is a chemical compound with the linear formula C8H10O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula of C8H10O2 . The molecular weight of this compound is 138.168 .Scientific Research Applications
Synthesis of Antibiotics and Beta-Lactams
A pivotal aspect of (1S,6R)-7-azabicyclo[4.2.0]octan-8-one's application is its role in synthesizing antibiotics, particularly in the carbapenem class. The compound is used as a key intermediate in the synthesis of 5,6-cis-carbapenem antibiotics, such as C-19393 H2, demonstrating its significance in antibiotic development. The complex process involves sulphenylation, aldol reactions, and reductive desulphurization, showcasing the compound's versatility in chemical transformations (Natsugari et al., 1983). Moreover, the compound serves as a starting point for synthesizing chiral 5,6-cis-carbapenems, highlighting its importance in producing stereochemically precise pharmaceutical agents (Tamura et al., 1987).
Development of Antimicrobial and Anticancer Agents
The compound is instrumental in developing novel antimicrobial and anticancer agents. One research effort involved synthesizing azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues, demonstrating significant antibacterial and anticancer activities. These compounds, particularly the derivatives 8c, 8e, and 8f, showed remarkable efficacy comparable to established drugs like ampicillin. This application underlines the compound's potential in addressing critical health challenges like antibiotic resistance and cancer treatment (Kayarmar et al., 2014).
Enantioselective Synthesis of Tropane Alkaloids
The compound also plays a significant role in synthesizing tropane alkaloids. A novel method using keto-lactams as starting materials allows the enantioselective synthesis of hydroxylated 8-azabicyclo[3,2,1]octan-3-ones. This approach is crucial for producing tropane alkaloids with specific stereochemical configurations, vital for their pharmacological properties. The method's versatility extends to synthesizing various tropane alkaloids, including (+)-(1S,3S,5R,6S)-pervilleine C and (+)-(1S,3S,5R,6S)-merredissine (Mao et al., 2014).
properties
IUPAC Name |
(1S,6R)-7-azabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJLZVUXVHXKC-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)


![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)

![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)